Hydrogen‑Bond Donor Count Surpasses Non‑Hydroxylated Indazoles
The target compound possesses three hydrogen‑bond donor (HBD) atoms, whereas the common analog 4‑chloro‑1H‑indazole (CAS 13096‑96‑3) has only one HBD. This leads to a higher topological polar surface area (TPSA: 61.4 Ų vs. 28.7 Ų) and lower computed log P (1.4 vs. 2.4), which directly affect permeability and solubility profiles [1].
| Evidence Dimension | Physicochemical descriptors relevant to oral bioavailability and solubility |
|---|---|
| Target Compound Data | HBD = 3, HBA = 3, TPSA = 61.4 Ų, XLogP3 = 1.4 |
| Comparator Or Baseline | 4‑Chloro‑1H‑indazole (HBD = 1, HBA = 1, TPSA = 28.7 Ų, XLogP3 = 2.4); 1H‑Indazole‑3,6‑diol (HBD = 3, HBA = 3, TPSA = 61.4 Ų, XLogP3 = 0.7) |
| Quantified Difference | ΔHBD = +2 vs. 4‑chloro‑1H‑indazole; ΔXLogP3 = +0.7 vs. 1H‑indazole‑3,6‑diol, indicating a balance between polarity and lipophilicity unique to the chloro‑diol combination. |
| Conditions | Computed descriptors from PubChem (release 2021.05.07); no experimental measurement conditions apply. |
Why This Matters
For lead optimization programs, the balanced HBD/HBA count and moderate lipophilicity of the target compound provide a distinct starting point that cannot be achieved with mono‑functional indazoles.
- [1] PubChem. (i) 4-Chloro-1H-indazole-3,6-diol (CID 24728583). (ii) 4-Chloro-1H-indazole (CID 135409661). (iii) 1H-Indazole-3,6-diol (CID 59028398). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28). View Source
